molecular formula C15H23N3Na4O6P2 B1194948 VSW1198

VSW1198

Cat. No. B1194948
M. Wt: 495.2706
InChI Key: DTOZLXJMIAVMAQ-MEVDHSCASA-J
Attention: For research use only. Not for human or veterinary use.
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Description

VSW1198 is a novel inhibitor of geranylgeranyl diphosphate synthase (GGDPS).

Scientific Research Applications

  • Development of VSW1198 as a Cancer Therapeutic Agent VSW1198, an isomeric mixture of homogeranyl/homoneryl triazole bisphosphonates, is a potent inhibitor of geranylgeranyl diphosphate synthase (GGDPS). It has shown promising results in the treatment of multiple myeloma, a type of cancer. A study detailed the development of a method for quantitative determination of VSW1198 in biological samples, which is crucial for preclinical studies. This research highlights the potential of VSW1198 as a novel anti-cancer agent (Chhonker et al., 2018).

  • Pharmacokinetic and Toxicology Profile of VSW1198 Another study focused on the pharmacokinetic profile, tissue distribution pattern, and metabolic stability of VSW1198. This research is essential for understanding the drug's behavior in the body and its safety profile, which is vital for further development as a therapeutic agent. The study found VSW1198 to be stable and distributed systemically, forming the basis for future efficacy studies in mouse models of myeloma (Haney et al., 2017).

  • Values in Scientific Work (VSW) Scale Development Interestingly, a paper using the acronym VSW (Values in Scientific Work) developed a new measure to assess the importance of various values in scientific work. This scale evaluates intrinsic, extrinsic, and social values that motivate scientists, including values specific to scientific work (e.g., truth, integrity). Though not directly related to VSW1198, it provides insight into the broader context of values guiding scientific research (English et al., 2018).

properties

Product Name

VSW1198

Molecular Formula

C15H23N3Na4O6P2

Molecular Weight

495.2706

IUPAC Name

Sodium (2-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)ethane-1,1-diyl)bis(phosphonate)

InChI

InChI=1S/C15H27N3O6P2.4Na/c1-12(2)6-4-7-13(3)8-5-9-18-11-14(16-17-18)10-15(25(19,20)21)26(22,23)24;;;;/h6,8,11,15H,4-5,7,9-10H2,1-3H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b13-8+;;;;

InChI Key

DTOZLXJMIAVMAQ-MEVDHSCASA-J

SMILES

C/C(C)=C/CC/C(C)=C/CCN1N=NC(CC(P([O-])([O-])=O)P([O-])([O-])=O)=C1.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VSW1198;  VSW-1198;  VSW 1198

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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